2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide

Catalog No.
S734850
CAS No.
55921-65-8
M.F
C8H13N5O
M. Wt
195.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide

CAS Number

55921-65-8

Product Name

2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide

IUPAC Name

3-hydroxy-2-imino-6-pyrrolidin-1-ylpyrimidin-4-amine

Molecular Formula

C8H13N5O

Molecular Weight

195.22 g/mol

InChI

InChI=1S/C8H13N5O/c9-6-5-7(11-8(10)13(6)14)12-3-1-2-4-12/h5,10,14H,1-4,9H2

InChI Key

JOITXEDSRYVTLJ-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC(=N)N(C(=C2)N)O

Canonical SMILES

C1CCN(C1)C2=NC(=N)N(C(=C2)N)O

Potential for hair growth:

PDPO, also known as Kopyrrol or diaminopyrimidine oxide, is a chemical compound similar to minoxidil, a well-known hair loss treatment medication. Research suggests that PDPO might stimulate hair growth by:

  • Prolonging the anagen phase (growth phase) of the hair follicle: Studies indicate that PDPO may extend the anagen phase, potentially leading to longer and thicker hair .
  • Improving blood circulation in the scalp: Some research suggests that PDPO might increase blood flow to the scalp, which could deliver essential nutrients to hair follicles and support hair growth .

Safety profile:

The safety profile of PDPO is generally considered good. The Scientific Committee on Cosmetic Products (SCCP) of the European Commission has concluded that PDPO is safe for use in cosmetic products at the recommended concentrations .

2,6-Diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide is a chemical compound with the molecular formula C8_8H13_{13}N5_5O and a CAS registry number of 55921-65-8. This compound features a pyrimidine core substituted with two amino groups and a pyrrolidinyl group, along with an oxide functional group. It has garnered attention in pharmaceutical research due to its potential applications in treating hair loss and as an antiviral agent targeting RNA viruses .

The exact mechanism by which pyrrolidinyl diaminopyrimidine oxide promotes hair growth remains unclear and requires further investigation []. However, some hypotheses have been proposed:

  • Increased Blood Flow: The compound may stimulate blood flow to the scalp, potentially delivering essential nutrients and oxygen to hair follicles and promoting hair growth [].
  • Extended Anagen Phase: Hair growth occurs in cycles, with an anagen (growth) phase followed by a catagen (transition) phase and a telogen (resting) phase. Pyrrolidinyl diaminopyrimidine oxide might prolong the anagen phase, resulting in longer and thicker hair growth [].

The chemical behavior of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide includes several notable reactions:

Oxidation: The compound can be synthesized through the oxidation of 2,4-diamino-6-chloropyrimidine using hydrogen peroxide, resulting in the formation of the corresponding oxide derivative.

Nucleophilic Substitution: The introduction of the pyrrolidinyl group to the pyrimidine ring occurs via nucleophilic substitution reactions. Common reagents in these reactions include hydrogen peroxide and sodium tungstate, which facilitate the formation of various diaminopyrimidine oxide derivatives .

Research indicates that 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide possesses significant biological activity, particularly as an antiviral agent. It has shown promise in inhibiting RNA viruses, making it a candidate for further investigation in virology. Additionally, its structural similarity to minoxidil suggests potential efficacy in promoting hair growth by acting at the dermal papilla level, enhancing nutrient and oxygen supply to hair follicles.

The synthesis of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide typically involves several key steps:

  • Nucleophilic Substitution Amination: Reacting 2,4-diamino-6-chloropyrimidine with tetrahydropyrrole in an alkaline medium to form an intermediate.
  • Oxidation: The intermediate undergoes oxidation using hydrogen peroxide in the presence of sodium tungstate to yield the final product.
  • Industrial Methods: Modern synthesis often employs green chemistry principles, utilizing heterogeneous catalysts like nano-CoCr2_2O4_4 for efficient production .

The compound has a range of applications across various fields:

  • Pharmaceuticals: As a potential antiviral agent and treatment for hair loss.
  • Cosmetics: Incorporated into hair care products due to its ability to enhance hair density and reduce shedding.
  • Chemical Research: Used as a synthetic intermediate for developing other heterocyclic compounds.

Studies on the interactions of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide indicate that it may interact with biological targets related to hair follicle health and viral replication processes. Its unique nitrogen-rich structure allows for potential hydrogen bonding with various biological molecules, which may enhance its effectiveness as both a topical treatment for hair loss and an antiviral agent .

2,6-Diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide shares structural similarities with several other compounds known for their roles in hair growth and antiviral activity. Key comparisons include:

Compound NameStructure FeaturesPrimary Use
MinoxidilContains a similar pyrimidine structureHair growth treatment
2,4-Diaminopyrimidine 3-Oxide (Kopexil)Similar diaminopyrimidine structureHair loss treatment
Pyrrolidinyl Diaminopyrimidine OxideContains both pyrrolidine and diaminopyrimidinePotentially promotes hair growth

Uniqueness

While all these compounds are used primarily for hair growth stimulation, 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide is distinguished by its specific action at the dermal papilla level, potentially providing enhanced effects compared to others like minoxidil or Kopexil.

XLogP3

0.9

UNII

23GGI87A7F

Other CAS

55921-65-8

Wikipedia

Pyrrolidinyl diaminopyrimidine oxide

Dates

Modify: 2023-08-15

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